molecular formula C19H17Cl3N4O2 B1147984 N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride

Cat. No.: B1147984
M. Wt: 439.7 g/mol
InChI Key: AWKOVWFBTRXQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML 120B dihydrochloride is a novel, ATP-competitive inhibitor that selectively targets IκB kinase 2 (IKK2). It is known for its high potency and specificity, making it a valuable tool in scientific research, particularly in the study of inflammatory pathways and cancer .

Mechanism of Action

Target of Action

ML 120B dihydrochloride, also known as MLN120B dihydrochloride, is a highly potent, orally active inhibitor of IKKβ . IKKβ, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway , which regulates cell survival, proliferation, and immune responses .

Mode of Action

ML 120B dihydrochloride acts as an ATP-competitive inhibitor of IKKβ . It binds to the ATP-binding site of IKKβ, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is selective for IKKβ, with the compound exhibiting no significant inhibition of IKK1, IKKε, or a panel of 28 other kinases .

Biochemical Pathways

By inhibiting IKKβ, ML 120B dihydrochloride disrupts the NF-κB signaling pathway . Normally, IKKβ phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription . By inhibiting IKKβ, ML 120B dihydrochloride prevents the phosphorylation and degradation of IκB, thereby inhibiting NF-κB activation .

Pharmacokinetics

The compound is described as beingorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound is also soluble in DMSO and water , which could influence its distribution and excretion.

Result of Action

The inhibition of NF-κB activation by ML 120B dihydrochloride has several cellular effects. Notably, the compound effectively suppresses the growth of multiple myeloma cells both in vitro and in vivo . It also exhibits antitumor activity in lymphoma-bearing SCID mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML 120B dihydrochloride involves multiple steps, starting with the preparation of the core structure, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide. This compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ML 120B dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ML 120B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the pyridoindole ring. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving ML 120B dihydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether .

Properties

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKOVWFBTRXQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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